molecular formula C13H20N2 B1632283 (2S,5R)-1-Benzyl-2,5-dimethylpiperazine

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine

カタログ番号: B1632283
分子量: 204.31 g/mol
InChIキー: WJTCHBVEUFDSIK-NEPJUHHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,5R)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative with the IUPAC name 1-benzyl-2,5-dimethylpiperazine (CAS: 260254-80-6 as its dihydrochloride salt) . It is synthesized via enantioselective resolution of racemic trans-2,5-dimethylpiperazine using camphoric acids, achieving >99% optical purity . The compound serves as a critical intermediate in the synthesis of selective δ-opioid receptor agonists, such as SNC 80 and DPI-221, which exhibit nanomolar affinity for δ receptors . Its stereochemistry (2S,5R) is confirmed by X-ray crystallography, and it plays a pivotal role in determining the pharmacological activity of derived ligands .

特性

分子式

C13H20N2

分子量

204.31 g/mol

IUPAC名

(2S,5R)-1-benzyl-2,5-dimethylpiperazine

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1

InChIキー

WJTCHBVEUFDSIK-NEPJUHHUSA-N

SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

異性体SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C

正規SMILES

CC1CNC(CN1CC2=CC=CC=C2)C

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogues

Analogues with Modified Piperazine Substituents

SNC 80
  • Structure : Derived from (2S,5R)-1-Benzyl-2,5-dimethylpiperazine, SNC 80 incorporates a 4-allyl group and a benzamide moiety.
  • Receptor Binding: Exhibits low nanomolar δ-opioid receptor affinity (Ki ≈ 2–5 nM) and >1,000-fold selectivity over μ-opioid receptors .
  • Pharmacological Activity : Acts as a potent δ agonist in mouse vas deferens assays (IC₅₀ ≈ 88 nM) but lacks μ activity in guinea pig ileum models .
DPI-221
  • Structure : Features a 3-fluorobenzyl substituent instead of benzyl.
  • Receptor Binding : Higher δ selectivity (Ki = 2.0 nM for δ vs. 1,800 nM for μ) .
  • In Vivo Effects : Orally active in increasing micturition intervals in rats (10 mg/kg) without inducing convulsions at therapeutic doses, unlike earlier δ agonists .
Compound δ Receptor Ki (nM) μ Receptor Ki (nM) δ/μ Selectivity Key Structural Feature
SNC 80 2–5 >1,000 >200-fold 4-Allyl, benzamide
DPI-221 2.0 1,800 900-fold 3-Fluorobenzyl
Parent Compound* N/A† N/A† N/A† Benzyl, 2,5-dimethylpiperazine

*Parent compound: (2S,5R)-1-Benzyl-2,5-dimethylpiperazine.

Stereoisomeric Comparisons

The stereochemistry of the piperazine core profoundly impacts biological activity:

  • (2S,5R) vs.
  • Enantiomer Recycling : Unwanted (+)-enantiomers of trans-2,5-dimethylpiperazine can be converted to the bioactive (-)-(2S,5R) form via catalytic deallylation, ensuring cost-effective synthesis .

Benzylpiperazine Analogues with Aryl Modifications

Substituents on the benzyl group influence receptor interactions:

  • 1-(3,4-Methylenedioxyphenyl)piperazine : Increased lipophilicity enhances CNS penetration but reduces δ selectivity .
  • 1-(3-Trifluoromethylphenyl)piperazine : Electron-withdrawing groups improve metabolic stability but may introduce off-target effects .

Non-Benzyl Piperazine Derivatives

  • Boc-Protected Derivatives : (2S,5R)-1-Boc-2,5-dimethylpiperazine (CAS: 548762-66-9) is a stable intermediate for peptide synthesis but inactive at opioid receptors .

Key Research Findings

  • Stereochemical Precision: The (2S,5R) configuration is essential for δ-opioid activity. Even minor stereochemical deviations (e.g., 2S,5S) abolish receptor binding .
  • Substituent Effects : Fluorination (e.g., DPI-221) or allylation (e.g., SNC 80) enhances δ selectivity and oral bioavailability .
  • Safety Profiles: Benzyl derivatives with halogen substituents (e.g., 3-fluorobenzyl in DPI-221) reduce convulsive risks compared to non-halogenated analogues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。